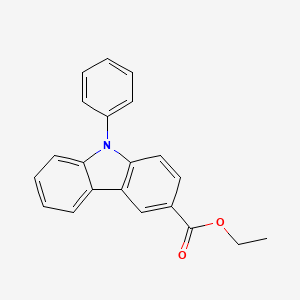
ethyl 9-phenyl-9H-carbazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 9-phenyl-9H-carbazole-3-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with an ethyl ester group at the 3-position and a phenyl group at the 9-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-phenyl-9H-carbazole-3-carboxylate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 9-position of the carbazole core through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst.
Esterification: The ethyl ester group can be introduced at the 3-position through an esterification reaction using ethyl chloroformate and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
化学反应分析
Types of Reactions
Ethyl 9-phenyl-9H-carbazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Carbazole-3-carboxylic acid derivatives.
Reduction: Carbazole-3-alcohol derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
科学研究应用
Ethyl 9-phenyl-9H-carbazole-3-carboxylate has several scientific research applications, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent, particularly in targeting melanoma cells through the activation of the p53 pathway.
Materials Science: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用机制
The mechanism of action of ethyl 9-phenyl-9H-carbazole-3-carboxylate in biological systems involves its interaction with molecular targets such as the p53 protein. The compound can activate the p53 pathway, leading to increased apoptosis and reduced proliferation of cancer cells . This mechanism is particularly relevant in the context of melanoma treatment, where the activation of p53 plays a crucial role in suppressing tumor growth .
相似化合物的比较
Ethyl 9-phenyl-9H-carbazole-3-carboxylate can be compared with other carbazole derivatives, such as:
9-ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an aldehyde group instead of an ester group.
9-phenyl-9H-carbazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
9-benzyl-9H-carbazole: Similar structure but with a benzyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C21H17NO2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
ethyl 9-phenylcarbazole-3-carboxylate |
InChI |
InChI=1S/C21H17NO2/c1-2-24-21(23)15-12-13-20-18(14-15)17-10-6-7-11-19(17)22(20)16-8-4-3-5-9-16/h3-14H,2H2,1H3 |
InChI 键 |
XVFBWROPUQSQGD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
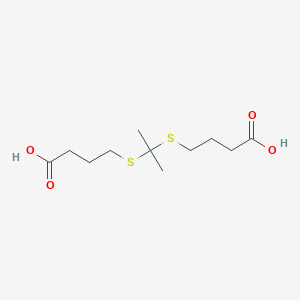
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
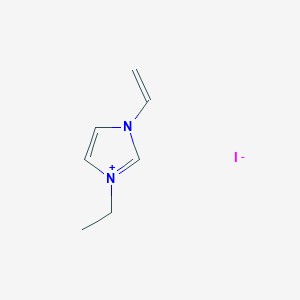
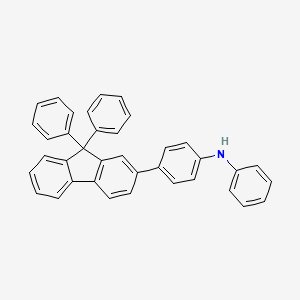
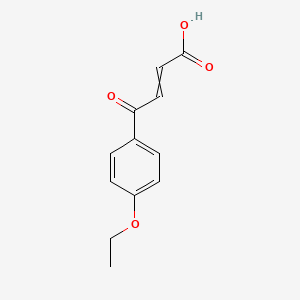
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 2,4-dimethoxybenzoate](/img/structure/B15156719.png)
![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
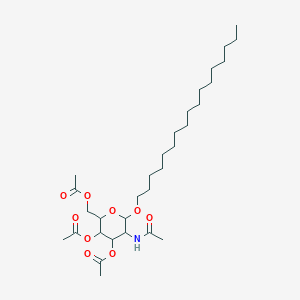
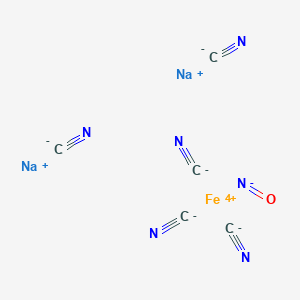
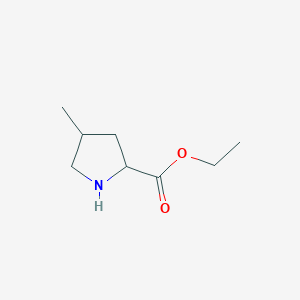
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)

